Regioisomeric Impact on Mer Tyrosine Kinase (MerTK) Inhibitory Potency
In a biochemical assay assessing MerTK inhibition, the 3,4-dimethyl-5-aminomethyl pyrazole-derived lead compound exhibited an IC50 of 4.2 nM. The corresponding 4,5-dimethyl regioisomer, synthesized via an identical route, showed a 12-fold loss in potency with an IC50 of 51 nM under identical assay conditions [1]. This highlights the critical steric complementarity required by the kinase hinge region.
| Evidence Dimension | Mer Tyrosine Kinase (MerTK) IC50 |
|---|---|
| Target Compound Data | IC50 = 4.2 nM (for elaborated 3,4-dimethyl-5-aminomethyl pyrazole lead) |
| Comparator Or Baseline | Comparator: Elaborated 4,5-dimethyl-3-aminomethyl pyrazole lead (IC50 = 51 nM) |
| Quantified Difference | 12-fold reduction in potency observed with the regioisomeric comparator. |
| Conditions | Biochemical MerTK inhibition assay (ADP-Glo format, 10 µM ATP, 1 h incubation, 23°C) |
Why This Matters
This demonstrates that the 3,4-dimethyl substitution pattern is non-redundant for achieving nanomolar potency in a clinically relevant kinase target; procurement of the correct regioisomer is mandatory for lead optimization.
- [1] J. G. Kettle, et al. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of the Mer and Axl Kinases Featuring a Dimethylpyrazole Core. J. Med. Chem., 2021, 64, 13586–13607. View Source
